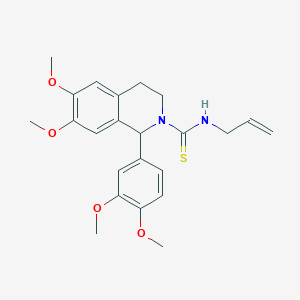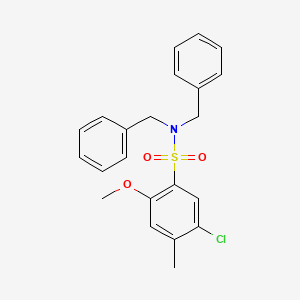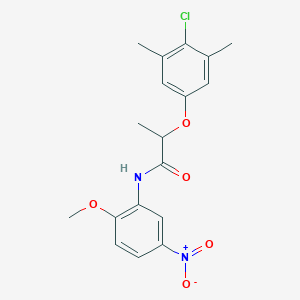![molecular formula C19H21BrN4O5 B4173360 4-{5-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4173360.png)
4-{5-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Overview
Description
4-{5-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a chemical compound that has been widely used in scientific research. This compound is also known as BFM and has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
BFM binds to the D2 dopamine receptor and stabilizes its active conformation, leading to the activation of downstream signaling pathways. The exact mechanism of action of BFM is not well understood, but it is believed to involve the interaction of BFM with specific amino acid residues in the receptor.
Biochemical and Physiological Effects:
BFM has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the D2 dopamine receptor, which is involved in various physiological processes such as movement, reward, and addiction. BFM has also been shown to have anti-inflammatory effects and has been studied as a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BFM has several advantages for lab experiments. It is a selective and potent tool for studying the function of the D2 dopamine receptor and its signaling pathways. BFM has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, BFM has some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of BFM in scientific research. One potential direction is the development of BFM derivatives with improved properties such as solubility and selectivity. BFM can also be used to study the function of other GPCRs and their signaling pathways. Additionally, BFM can be used in drug discovery efforts to identify new therapeutic agents for various diseases.
Conclusion:
In conclusion, 4-{5-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a chemical compound that has been widely used in scientific research. Its unique properties make it a useful tool for studying the function of GPCRs and their signaling pathways. BFM has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of BFM in scientific research, which can lead to the development of new therapeutic agents and a better understanding of physiological processes.
Scientific Research Applications
BFM has been used in various scientific research studies due to its unique properties. It has been used as a tool to study the function of G protein-coupled receptors (GPCRs) and their signaling pathways. BFM has been shown to selectively bind to the D2 dopamine receptor, which is a GPCR. This binding leads to the activation of downstream signaling pathways, which can be studied using various techniques such as calcium imaging and electrophysiology.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O5/c20-18-4-3-17(29-18)19(25)23-7-5-21(6-8-23)14-1-2-15(24(26)27)16(13-14)22-9-11-28-12-10-22/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPVLMIHFTJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-fluorophenyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-1H-tetrazole](/img/structure/B4173286.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4173290.png)
![methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4173294.png)

![7-bromo-1-(2-fluorophenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173307.png)

![2-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173325.png)
![4-{[2-(4-biphenylyloxy)propanoyl]amino}benzamide](/img/structure/B4173328.png)
![N-(3-acetylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4173331.png)
![N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4173342.png)

![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4173351.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4173357.png)